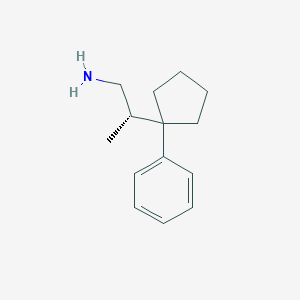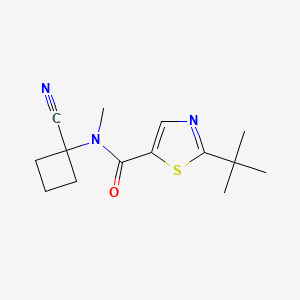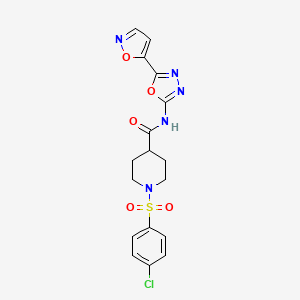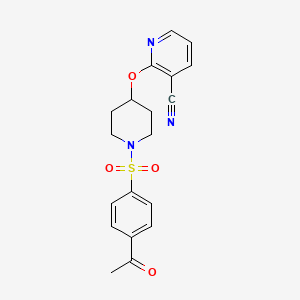
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine, commonly known as PCP, is a dissociative anesthetic drug that was originally developed as a general anesthetic in the 1950s. PCP has been widely used in scientific research as a tool to study the central nervous system (CNS) and its effects on behavior, cognition, and perception. PCP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning, memory, and synaptic plasticity.
Wirkmechanismus
PCP acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a site on the receptor that is distinct from the glutamate-binding site. By blocking the action of glutamate, PCP disrupts the normal functioning of the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine, leading to the characteristic behavioral and cognitive effects associated with the drug.
Biochemical and Physiological Effects:
PCP has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include alterations in neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. PCP has also been shown to produce neurotoxic effects in certain brain regions, particularly the hippocampus and prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
PCP has several advantages for use in lab experiments, including its potent and selective action on the NMDA receptor, its ability to produce a wide range of behavioral and cognitive effects, and its well-established pharmacology and toxicology. However, PCP also has several limitations, including its potential for abuse, its neurotoxic effects, and its complex pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on PCP and its effects on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of research is the development of new NMDA receptor antagonists that are more selective and less toxic than PCP. Another area of research is the use of PCP as a tool to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for more research on the long-term effects of PCP use on the brain and behavior.
Synthesemethoden
The synthesis of PCP involves several chemical reactions, including the condensation of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final step involves the reductive amination of the resulting amine with 2-bromo-1-(chloromethyl)propane in the presence of sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
PCP has been used extensively in scientific research to study the effects of NMDA receptor antagonists on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. PCP has been shown to produce a wide range of behavioral and cognitive effects in animal models, including hyperactivity, stereotypy, and impairments in learning and memory. PCP has also been used to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
(2S)-2-(1-phenylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUGGLKGKKBCX-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2915635.png)



![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)

![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)

![4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2915647.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)
![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2915658.png)